molecular formula C11H13NO4S B11721235 Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Cat. No.: B11721235
M. Wt: 255.29 g/mol
InChI Key: BOTYLGBUGAMXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is also known by its IUPAC name, methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate . This compound is primarily used as a research chemical and serves as a versatile building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The resulting intermediate is then reacted with sulfur dioxide and an oxidizing agent like hydrogen peroxide to form the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfur dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

  • Methyl 3-(1,1-Dioxido-2-thiazolidinyl)benzoate
  • Methyl 3-(1,1-Dioxido-2-pyrrolidinyl)benzoate
  • Methyl 3-(1,1-Dioxido-2-piperidinyl)benzoate

Uniqueness: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is unique due to its specific structural features, such as the presence of the isothiazolidinyl ring with a sulfone group. This structural uniqueness imparts distinct reactivity and selectivity, making it valuable for specialized research applications.

Biological Activity

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a dioxido-isothiazolidine moiety. The structure can be represented as follows:

C11H11NO4S\text{C}_{11}\text{H}_{11}\text{N}\text{O}_4\text{S}

This compound exhibits unique properties that make it suitable for various biological applications, particularly in modulating lipid metabolism and exhibiting anti-inflammatory effects.

Lipid Metabolism Modulation

Research indicates that derivatives of this compound can modulate the activity of stearoyl-CoA desaturase (SCD), an enzyme critical in lipid metabolism. Compounds that inhibit SCD activity have shown promise in treating metabolic disorders such as dyslipidemia and obesity .

Table 1: Effects on Lipid Metabolism

CompoundSCD Inhibition (%)Application Area
This compound70%Dyslipidemia treatment
Other AnaloguesVariesVarious metabolic disorders

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines and modulation of the NF-kB pathway .

Case Study: Anti-inflammatory Effects

In a controlled study, this compound demonstrated a significant reduction in inflammation markers in animal models. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • SCD Inhibition : By inhibiting SCD, the compound reduces the synthesis of unsaturated fatty acids from saturated precursors, leading to altered lipid profiles.
  • Cytokine Modulation : It affects the signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related damage .

Research Findings

Recent studies have focused on the optimization of this compound's structure to enhance its biological efficacy. For instance, modifications to the isothiazolidine ring have resulted in increased potency against specific biological targets.

Table 2: Structure-Activity Relationship (SAR)

Structural ModificationBiological ActivityObservations
Hydroxyl Group AdditionIncreased anti-inflammatory activityEnhances solubility
Alkyl Chain VariationAltered lipid metabolism effectChanges binding affinity

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-4-2-5-10(8-9)12-6-3-7-17(12,14)15/h2,4-5,8H,3,6-7H2,1H3

InChI Key

BOTYLGBUGAMXNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.